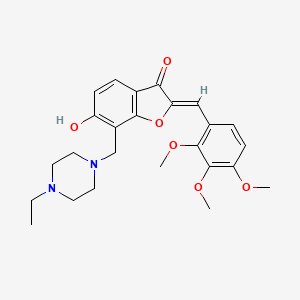![molecular formula C7H6BrN3 B2543359 7-Bromopyrazolo[1,5-a]pyridin-2-amine CAS No. 1504287-12-0](/img/structure/B2543359.png)
7-Bromopyrazolo[1,5-a]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-Bromopyrazolo[1,5-a]pyridin-2-amine is a derivative of the pyrazolopyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The papers provided discuss various synthetic strategies and structural analyses related to pyrazolopyridine derivatives, which can be relevant to understanding the properties and reactivity of 7-Bromopyrazolo[1,5-a]pyridin-2-amine.
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives often involves strategic functionalization of the core scaffold. For instance, a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate has been utilized to sequentially functionalize the 3-position and 7-position of the pyrazolopyrimidine scaffold, which could be analogous to the synthesis of 7-Bromopyrazolo[1,5-a]pyridin-2-amine . Additionally, nucleophilic substitution reactions have been employed to introduce various substituents into the pyrazolopyridine ring system, as demonstrated by the conversion of 7-bromo-3-methyltriazolopyridine into 7-substituted derivatives .
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, provides insights into the conformation and crystal packing of pyrazolopyridine derivatives. These compounds can exhibit monoclinic symmetry and form intermolecular hydrogen bonds, which could be indicative of the structural behavior of 7-Bromopyrazolo[1,5-a]pyridin-2-amine .
Chemical Reactions Analysis
The reactivity of pyrazolopyridine derivatives in chemical reactions is influenced by the presence of functional groups and the overall molecular structure. For example, the presence of a bromo substituent can facilitate nucleophilic substitution reactions, which is a common method to introduce various substituents into the pyrazolopyridine core . The reactivity of the amino group in such compounds is also crucial, as it can participate in the formation of hydrogen bonds and other interactions that affect the compound's chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are determined by their molecular structure. The presence of substituents such as bromo and amino groups can affect the compound's boiling point, melting point, solubility, and stability. The regioselective synthesis of pyrazolopyridine derivatives can lead to compounds with different physical and chemical properties, as the position of the substituents can influence the overall reactivity and interaction with other molecules .
Wissenschaftliche Forschungsanwendungen
Nutritional Aspects and Etiologic Agents in Cancer : Research by Snyderwine (1994) discusses the implications of heterocyclic amines (HAs) found in cooked meats, implicating them as potential etiologic agents in human breast cancer due to their formation of DNA adducts in the mammary gland. This suggests the importance of understanding the interaction between dietary factors and carcinogenic agents for cancer prevention Snyderwine, 1994.
Organic Synthesis and Catalysis : The diversity and potential of heterocyclic N-oxide molecules, including pyridine derivatives, are highlighted by Li et al. (2019) for their applications in organic synthesis, catalysis, and medicinal applications. These compounds are vital for designing asymmetric catalysts and synthesizing drugs with anticancer and antibacterial activities Li et al., 2019.
Biogenic Amines in Food Safety : Bulushi et al. (2009) review the roles of biogenic amines in fish regarding intoxication, spoilage, and nitrosamine formation. Understanding the relationships between biogenic amines and nitrosamines could inform the mechanism of certain food poisonings and assure the safety of fish products Bulushi et al., 2009.
Central Nervous System Acting Drugs : Saganuwan (2017) investigates functional chemical groups that could serve as lead molecules for synthesizing compounds with potential CNS activity. Heterocycles with heteroatoms like nitrogen form a large class of organic compounds with varied effects on the central nervous system, indicating potential for developing novel therapeutics Saganuwan, 2017.
Analytical Techniques for Carcinogens : Teunissen et al. (2010) focus on the analysis of PhIP, a heterocyclic aromatic amine known to be carcinogenic, emphasizing the importance of detecting both carcinogenic and detoxification products of PhIP in biological matrices and food products. This underscores the need for sensitive and selective analytical methods in evaluating potential carcinogens Teunissen et al., 2010.
Safety and Hazards
The safety information for “7-Bromopyrazolo[1,5-a]pyridin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 , which provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
7-bromopyrazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-1-2-5-4-7(9)10-11(5)6/h1-4H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDAWEFIYCHMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2543277.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2543283.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide](/img/structure/B2543284.png)

![7-[1-(4-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2543286.png)




![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)